(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
The compound "(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" features a hybrid structure comprising a dihydrobenzodioxin ring fused to a pyrrolopyrimidine moiety via a methanone bridge. While direct data on its synthesis or applications are absent in the provided evidence, its structural motifs align with heterocyclic systems studied for pharmaceutical and materials science applications. The dihydrobenzodioxin group may enhance solubility and π-stacking interactions, while the pyrrolopyrimidine core is often associated with bioactivity in kinase inhibitors or nucleic acid analogs. Structural determination of such compounds typically employs crystallographic tools like SHELX programs for refinement and validation .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(18-6-10-5-16-9-17-11(10)7-18)14-8-20-12-3-1-2-4-13(12)21-14/h1-5,9,14H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGKLUITSXTGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N3CC4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 256.26 g/mol. The structure consists of a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrrolo[3,4-d]pyrimidine derivative. This unique combination of structural features suggests potential interactions with biological targets.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors. The dihydrobenzo[b][1,4]dioxin core may engage in hydrophobic interactions with target proteins, while the pyrrolo[3,4-d]pyrimidine segment can form hydrogen bonds or ionic interactions at the active sites of enzymes or receptors. This dual interaction mechanism is crucial for modulating biological responses.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas where it shows promise:
-
Anticancer Activity :
- Studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
-
Enzyme Inhibition :
- The compound has potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific kinases involved in cancer progression and other diseases. For example, inhibitors targeting DYRK1A have demonstrated selective inhibition profiles that could be beneficial for therapeutic applications .
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives based on the dihydrobenzo[b][1,4]dioxin scaffold and evaluated their biological activities. Some derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting strong anticancer potential .
- Mechanistic Studies : Another research effort explored the interaction of these compounds with key enzymatic targets using molecular docking studies. Results indicated favorable binding affinities and highlighted the importance of specific functional groups in enhancing biological activity .
Comparative Analysis
To better understand the significance of this compound's activity, a comparison can be made with similar compounds:
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for therapeutic applications:
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes by fitting into their active sites, preventing substrate access. This mechanism is particularly relevant in cancer treatment where enzyme modulation can affect tumor growth.
Receptor Modulation
It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. This property is crucial for developing drugs targeting specific diseases.
Antioxidant Activity
Preliminary studies suggest that the compound may exhibit antioxidant properties, protecting cells from oxidative stress.
In Vitro Studies
Recent research has demonstrated the efficacy of this compound in various biological assays:
| Study Type | Target | Result |
|---|---|---|
| Cancer Cell Lines | Tumor Growth | Significant inhibition (up to 99%) observed |
| Enzyme Activity | Various Enzymes | Modulation indicating potential therapeutic uses |
Case Studies
- EGFR Inhibition Study : A study evaluated the compound's efficacy against the epidermal growth factor receptor (EGFR), which plays a crucial role in many cancers. Results indicated potent inhibitory effects on both wild-type and mutant forms of EGFR, suggesting potential as a therapeutic agent for non-small cell lung cancer (NSCLC).
- Cytotoxicity Assessment : The compound was tested on various cancer cell lines, including A549 (lung cancer) and H1975 (EGFR mutant). It exhibited significant cytotoxic effects with lower IC50 values than established drugs like erlotinib, indicating its viability as an alternative or complementary therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Functional Comparisons
- Electronic Properties: The electron-rich dihydrobenzodioxin ring could enhance π-π interactions in biological targets, whereas the pyrazole-thiophene system in 7a may prioritize hydrogen bonding via amino/cyano groups.
Methodological Considerations for Compound Comparison
As highlighted in , compound similarity assessments rely on structural descriptors (e.g., fingerprinting, substructure analysis) to predict bioactivity . For the target compound:
- Similarity Metrics : Tanimoto coefficients or graph-based methods could quantify its overlap with pyrrolopyrimidine databases.
- Limitations: Minor structural differences (e.g., dihydrobenzodioxin vs. thiazolo rings) may drastically alter physicochemical properties, necessitating experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
